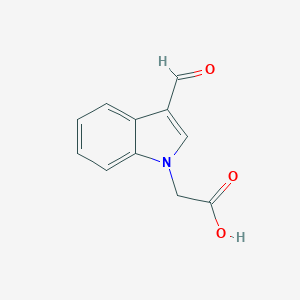

3-Formylindol-1-yl-acetic acid

Description

The exact mass of the compound 3-Formylindol-1-yl-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Formylindol-1-yl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylindol-1-yl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-formylindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUGBTJTGRTIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354388 | |

| Record name | (3-Formyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138423-98-0 | |

| Record name | 3-Formyl-1H-indole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138423-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-formyl-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Formylindol-1-yl-acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Formylindol-1-yl-acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic pathways, including step-by-step experimental protocols, and presents key quantitative data in a structured format for easy reference and comparison.

Introduction

3-Formylindol-1-yl-acetic acid is a versatile building block in medicinal chemistry, utilized in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents. Its unique structure, featuring a reactive aldehyde group and an acetic acid moiety on the indole scaffold, allows for diverse chemical modifications to generate novel drug candidates. This guide outlines the reliable and reproducible synthetic routes to this valuable compound.

Physicochemical Data

A summary of the key physicochemical properties of 3-Formylindol-1-yl-acetic acid and its ethyl ester precursor is provided in the table below.

| Property | 3-Formylindol-1-yl-acetic acid | Ethyl (3-formyl-1H-indol-1-yl)acetate |

| Molecular Formula | C₁₁H₉NO₃ | C₁₃H₁₃NO₃ |

| Molecular Weight | 203.19 g/mol | 231.25 g/mol |

| Appearance | White to off-white solid | Data not available |

| Melting Point | 197-200 °C | Data not available |

| CAS Number | 138423-98-0 | 433307-59-6 |

Synthetic Pathways

Two primary synthetic routes for the preparation of 3-Formylindol-1-yl-acetic acid are detailed below. The overall synthesis involves two main stages: the formation of an ester intermediate, Ethyl (3-formyl-1H-indol-1-yl)acetate, followed by its hydrolysis to the final carboxylic acid.

Caption: Overview of the two primary synthetic routes to 3-Formylindol-1-yl-acetic acid.

Synthesis of Ethyl (3-formyl-1H-indol-1-yl)acetate

This key intermediate can be prepared via two effective methods: N-alkylation of indole-3-carboxaldehyde or Vilsmeier-Haack formylation of ethyl 1H-indole-1-acetate.

This method involves the direct alkylation of the nitrogen atom of indole-3-carboxaldehyde with an ethyl bromoacetate in the presence of a base.

Caption: Workflow for the N-alkylation of indole-3-carboxaldehyde.

Experimental Protocol:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole-3-carboxaldehyde (1.0 equivalent).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1 to 0.5 M).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.5 equivalents) portion-wise to the stirred solution. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Alkylation: Slowly add ethyl bromoacetate (1.1 - 1.5 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

This alternative route involves the formylation of the pre-alkylated indole, ethyl 1H-indole-1-acetate, at the C-3 position using the Vilsmeier reagent.

Caption: Workflow for the Vilsmeier-Haack formylation of ethyl 1H-indole-1-acetate.

Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a dry, three-necked flask equipped with a stirrer and a dropping funnel under an inert atmosphere, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: In a separate flask, dissolve ethyl 1H-indole-1-acetate in anhydrous DMF. Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.

-

Reaction: After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours. Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.

-

Isolation and Purification: Collect any precipitated solid by vacuum filtration and wash it with cold water. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Synthesis of 3-Formylindol-1-yl-acetic acid by Hydrolysis

The final step in the synthesis is the hydrolysis of the ethyl ester intermediate to the desired carboxylic acid.

Caption: Workflow for the hydrolysis of ethyl (3-formyl-1H-indol-1-yl)acetate.

Experimental Protocol:

-

Dissolution: Dissolve Ethyl (3-formyl-1H-indol-1-yl)acetate (1.0 equivalent, 69 mmol) in 1,4-dioxane (100 mL).

-

Hydrolysis: Add a 1 N sodium hydroxide solution (10 mL) and stir the resulting mixture at 0 °C initially, then allow it to stir at room temperature for 4 days.

-

Work-up: After completion of the reaction (monitored by TLC), add water (500 mL) and wash the mixture with diethyl ether (150 mL).

-

Acidification: Acidify the aqueous phase with 5 N hydrochloric acid to a pH of less than 2.

-

Extraction: Extract the acidified aqueous phase with ethyl acetate (2 x 250 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents & Solvents | Yield |

| Hydrolysis | Ethyl (3-formyl-1H-indol-1-yl)acetate | 3-Formylindol-1-yl-acetic acid | 1,4-Dioxane, 1 N NaOH, 5 N HCl, Ethyl Acetate | 73% |

¹H-NMR Data for 3-Formylindol-1-yl-acetic acid (DMSO-d₆): δ (ppm) = 13.3 (1H, br s), 9.95 (1H, s), 8.30 (1H, s), 8.12 (1H, d), 7.55 (1H, d), 7.3 (2H, m), 5.20 (2H, s).

Conclusion

This guide provides detailed and actionable protocols for the synthesis of 3-Formylindol-1-yl-acetic acid, a compound of significant interest to the pharmaceutical and drug development industries. By offering two distinct and reliable routes for the preparation of the key ester intermediate, researchers are afforded flexibility in their synthetic strategy based on the availability of starting materials and laboratory capabilities. The presented data and workflows are intended to support the efficient and reproducible synthesis of this valuable molecule.

physicochemical properties of 3-Formylindol-1-yl-acetic acid

An In-depth Technical Guide to 3-Formylindol-1-yl-acetic acid

Abstract

3-Formylindol-1-yl-acetic acid (CAS No: 138423-98-0) is a versatile heterocyclic compound that serves as a critical intermediate in organic synthesis and medicinal chemistry.[1] Characterized by an indole nucleus functionalized with both a formyl group and an acetic acid moiety, this molecule offers multiple reactive sites for the construction of more complex, biologically active compounds.[1] Its primary utility lies in its role as a building block for novel pharmaceuticals, particularly in the development of potential anti-inflammatory and anticancer agents.[1] This document provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications in research and drug development.

Physicochemical Properties

The fundamental are summarized below. These properties are essential for its handling, storage, and application in experimental settings. The compound typically appears as a light yellow to yellow solid and is sensitive to air.[2] For storage, it is recommended to keep it in a dark place under an inert atmosphere at 2-8°C.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 138423-98-0 | [2][4] |

| Molecular Formula | C₁₁H₉NO₃ | [2][4] |

| Molecular Weight | 203.19 g/mol | [2][4] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 197-200 °C (lit.) | [2][4] |

| Boiling Point | 458.5 ± 25.0 °C (Predicted) | [2][3] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in DMSO | [5] |

| pKa | 4.15 ± 0.10 (Predicted) | [2][3] |

| InChI Key | ZUUGBTJTGRTIFK-UHFFFAOYSA-N | [2][4] |

| SMILES | OC(=O)Cn1cc(C=O)c2ccccc12 | [4] |

Experimental Protocols

Synthesis of 3-Formylindol-1-yl-acetic acid

A common method for the synthesis of 3-Formylindol-1-yl-acetic acid involves the hydrolysis of its corresponding ethyl ester, (3-Formyl-1H-indol-1-yl)acetate.[2]

Materials:

-

Ethyl (3-formyl-1H-indol-1-yl)acetate (15.9 g, 69 mmol)

-

1,4-Dioxane (100 mL)

-

1 N Sodium hydroxide (NaOH) solution (10 mL)

-

Water (H₂O) (500 mL)

-

Diethyl ether (150 mL)

-

5 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Ethyl (3-formyl-1H-indol-1-yl)acetate in 1,4-dioxane in a suitable reaction vessel.[2]

-

Cool the mixture to 0 °C using an ice bath and add the 1 N sodium hydroxide solution.[2]

-

Remove the ice bath and stir the reaction mixture at room temperature for 4 days.[2]

-

Upon completion of the reaction, add 500 mL of water to the mixture.[2]

-

Wash the aqueous mixture with 150 mL of diethyl ether to remove any unreacted starting material or non-polar impurities.[2]

-

Acidify the aqueous phase to a pH of less than 2 using 5 N hydrochloric acid.[2]

-

Extract the acidified aqueous phase with two portions of ethyl acetate (250 mL and 150 mL).[2]

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.[2]

-

Concentrate the dried organic solution under reduced pressure to yield the final product, 3-Formylindol-1-yl-acetic acid, as a white solid (yield: 10.3 g, 73%).[2]

Characterization: The product can be characterized by ¹H-NMR (DMSO-d₆): δH = 5.20 (2H, s), 7.3 (2H, m), 7.55 (1H, d), 8.12 (1H, d), 8.30 (1H, s), 9.95 (1H, s), 13.3 (1H, br s).[2]

Caption: Synthesis workflow for 3-Formylindol-1-yl-acetic acid.

Biological Significance and Applications

3-Formylindol-1-yl-acetic acid is not typically used as a final bioactive product but rather as a crucial intermediate in the synthesis of more complex molecules.[1] Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, makes it a valuable scaffold in medicinal chemistry and materials science.

-

Pharmaceutical Development: The compound is a key starting material for synthesizing various pharmaceuticals.[1] Researchers utilize its functional groups to build diverse derivatives, exploring their potential as treatments for cancer and neurological disorders.[1] Its structure is foundational for creating compounds with potential anti-inflammatory and anticancer properties.[1]

-

Biochemical Research and Cross-linking: In biochemical applications, it is used to synthesize indolecarboxaldehyde resins.[3][4] These resins are employed to immobilize amines and their derivatives through reductive amination, which is useful for creating affinity columns or for solid-phase synthesis.[4] This application is valuable for studying the mechanisms of action of other indole derivatives and understanding their biological activities.[1]

Caption: Key application pathways for 3-Formylindol-1-yl-acetic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Acetic acid-indole-3-carboxaldehyde | 138423-98-0 [chemicalbook.com]

- 3. N-Acetic acid-indole-3-carboxaldehyde CAS#: 138423-98-0 [amp.chemicalbook.com]

- 4. (3-Formyl-1-indolyl)acetic acid = 97.0 138423-98-0 [sigmaaldrich.com]

- 5. 3-Formylindol-1-yl-Acetic Acid | CAS 138423-98-0 | Sun-shinechem [sun-shinechem.com]

An In-Depth Technical Guide to 3-Formylindol-1-yl-acetic acid (CAS Number 138423-98-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylindol-1-yl-acetic acid, with the CAS number 138423-98-0, is an indole derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. While extensive biological data for this specific compound is not widely available in the public domain, its structural similarity to other biologically active indole-3-acetic acid and indole-3-carboxaldehyde derivatives suggests its potential utility in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its potential biological activities based on the known pharmacology of related indole compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of 3-Formylindol-1-yl-acetic acid.

Chemical and Physical Properties

3-Formylindol-1-yl-acetic acid is a solid, off-white powder. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 138423-98-0 | N/A |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| Molecular Weight | 203.19 g/mol | [1][2] |

| Melting Point | 197-200 °C | [1] |

| Appearance | Off-white powder | N/A |

| Purity | ≥97.0% | [1] |

| InChI Key | ZUUGBTJTGRTIFK-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1cn(CC(=O)O)c2ccccc12 | N/A |

Synthesis Protocol

A plausible synthetic route to 3-Formylindol-1-yl-acetic acid involves the hydrolysis of its corresponding ethyl ester.

Synthesis of 3-Formylindol-1-yl-acetic acid.

Experimental Protocol:

-

Dissolve Ethyl (3-formyl-1H-indol-1-yl)acetate in 1,4-dioxane.

-

Add 1 N sodium hydroxide solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4 days.

-

After completion, add water and wash with ether.

-

Acidify the aqueous phase with 5 N hydrochloric acid to a pH of less than 2.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-Formylindol-1-yl-acetic acid as a white solid.

Spectroscopic Data:

-

¹H-NMR (DMSO-d₆): δH = 5.20 (2H, s), 7.3 (2H, m), 7.55 (1H, d), 8.12 (1H, d), 8.30 (1H, s), 9.95 (1H, s), 13.3 (1H, br s).

Potential Biological Activities and Experimental Evaluation

While direct biological studies on 3-Formylindol-1-yl-acetic acid are limited, the activities of structurally similar compounds, such as indole-3-acetic acid (IAA) and indole-3-carboxaldehyde, provide insights into its potential therapeutic applications.

Anticancer Activity

Indole derivatives are known to exhibit anticancer properties. For instance, a recent study investigated the cytotoxic effects of five indole derivatives, including indole-3-carboxaldehyde (I3A) and indole-3-acetic acid (IAA), on various human cell lines. The half-maximal effective concentrations (EC₅₀) for cytotoxicity after 24 hours of exposure are summarized below.

| Compound | Caco-2 (μM) | HepG2 (μM) | HepaRG (μM) | MRC-5 (μM) | MSC (μM) | T47D (μM) |

| Indole-3-carboxaldehyde (I3A) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |

| Indole-3-acetic acid (IAA) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |

Data extracted from a study on various indole derivatives and may not be directly representative of 3-Formylindol-1-yl-acetic acid.

A general workflow for assessing the anticancer potential of a compound like 3-Formylindol-1-yl-acetic acid is depicted below.

General workflow for anticancer drug screening.

Anti-inflammatory Activity

Indole derivatives have also been investigated for their anti-inflammatory properties. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

A study on microbiota-derived indole derivatives, indole-3-aldehyde (IAld) and indole-3-acetic acid (I3AA), showed that IAld, but not I3AA, could inhibit the expression of pro-inflammatory cytokines like IL-1β and IL-6 in RAW 264.7 cells stimulated with lipopolysaccharide (LPS). This suggests that the formyl group at the 3-position of the indole ring might be important for anti-inflammatory activity.

The NF-κB signaling pathway is a critical regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.

Potential modulation of the NF-κB signaling pathway.

Future Directions

The available information suggests that 3-Formylindol-1-yl-acetic acid is a promising scaffold for the development of new therapeutic agents. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic and anti-inflammatory activities of 3-Formylindol-1-yl-acetic acid in a panel of relevant cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-Formylindol-1-yl-acetic acid to optimize its biological activity and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of promising derivatives in relevant animal models of cancer and inflammatory diseases.

Conclusion

3-Formylindol-1-yl-acetic acid is a readily synthesizable indole derivative with potential applications in drug discovery. While direct biological data is currently limited, the known activities of related compounds suggest that it warrants further investigation as a potential anticancer and anti-inflammatory agent. The information and protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide on the Biological Activity of Indole-3-Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), a primary plant auxin, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The indole scaffold is considered a "privileged structure," forming the core of numerous pharmacologically active compounds.[1][2] Modifications to the indole ring and the acetic acid side chain have led to the development of derivatives with potent anti-cancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][3] This technical guide provides a comprehensive overview of the biological activities of IAA derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

IAA derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization which disrupts cell division, and the modulation of key signaling pathways involved in cancer progression.[1][4]

Mechanism of Action

One key mechanism involves the oxidative activation of IAA by horseradish peroxidase (HRP) into cytotoxic species.[5][6] This process leads to the formation of reactive molecules like 3-methylene-2-oxindole, which can create adducts with DNA and protein thiols, ultimately causing cell death.[5] This targeted activation in tumor cells, potentially through antibody-directed enzyme prodrug therapy (ADEPT), presents a promising strategy for cancer treatment.[5][7]

Furthermore, many indole derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and MAPK cascades, which are often dysregulated in cancer.[2] They can also induce apoptosis by disrupting the balance between cell proliferation and cell death.[4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of IAA derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[8]

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [4] |

| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | [4] |

| 3-amino-1H-7-azaindole derivative 25 | HeLa | 3.7 | [4] |

| 3-amino-1H-7-azaindole derivative 25 | HepG2 | 8.0 | [4] |

| 3-amino-1H-7-azaindole derivative 25 | MCF-7 | 19.9 | [4] |

| Ursolic acid-indole derivative 30a | SMMC-7721 | 0.89 | [4] |

| Topoisomerase inhibitor 33a | Various | 15.43 | [4] |

| Topoisomerase inhibitor 33b | Various | 20.53 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[1][9]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[9]

-

Indole-3-acetic acid derivative stock solution (e.g., 10 mM in DMSO)[9]

-

MTT solution (5 mg/mL in PBS)[9]

-

Dimethyl sulfoxide (DMSO)[9]

-

96-well plates[9]

-

Plate reader[9]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

-

Compound Treatment: Prepare serial dilutions of the IAA derivative in the complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and blank (medium only) wells.[9]

-

Incubation: Incubate the plate for 48-72 hours.[9]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[9][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

Visualizations

Caption: Simplified signaling pathway for the anticancer activity of indole derivatives.

Caption: Experimental workflow for the in vitro anticancer MTT assay.

Anti-inflammatory Activity

IAA and its derivatives have demonstrated notable anti-inflammatory and antioxidant properties.[1] Their mechanisms often involve the inhibition of key inflammatory enzymes and the modulation of inflammatory signaling pathways.

Mechanism of Action

A primary anti-inflammatory mechanism of indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.[1] Additionally, IAA has been shown to alleviate lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by upregulating heme oxygenase-1 (HO-1) and directly neutralizing free radicals.[11][12] This action mitigates the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and reduces the nuclear translocation of NF-κB p65, a key transcription factor in the inflammatory response.[11][13]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound | Assay | Target Cell/Enzyme | IC50 / Inhibition | Reference |

| Indole derivative S3 | Carrageenan-induced paw edema | In vivo | 61.20% inhibition after 3h | [14] |

| Indole derivative S7 | Carrageenan-induced paw edema | In vivo | 62.24% inhibition after 3h | [14] |

| Indole derivative S14 | Carrageenan-induced paw edema | In vivo | 63.69% inhibition after 3h | [14] |

| 4-Azaindole analog 1 | p38α Kinase | Enzyme | IC50 = 6 nM | [15] |

| 4-Azaindole analog 2b | p38α Kinase | Enzyme | IC50 = 7 nM | [15] |

Experimental Protocol: Inhibition of LPS-Induced TNF-α Production

This protocol evaluates the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Materials:

-

Cell culture medium

-

IAA derivative compounds

-

Murine TNF-α ELISA kit[15]

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in appropriate medium.

-

Pre-treatment: Treat cells with various concentrations of the IAA derivative for 1 hour.[16]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.[15][16]

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.[15]

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[15]

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.[15]

Visualizations

Caption: Anti-inflammatory mechanism of IAA derivatives.

Antimicrobial Activity

Various derivatives of indole-3-acetic acid have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.[3]

Mechanism of Action

The precise mechanisms of antimicrobial action for many IAA derivatives are still under investigation. However, it is known that the indole nucleus is a common feature in many compounds that can interfere with microbial growth. For instance, IAA has been shown to impact biofilm formation and virulence factor production in Pseudomonas aeruginosa.[17]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiourea hybrid 1 | Gram-positive & Gram-negative bacteria | <12.5 | [3] |

| Thiophene/imidazole-indole 3 | Bacteria | <8 | [3] |

| Thiophene/imidazole-indole 4 | Fungi | <6 | [3] |

| 1,2,3,5-substituted indole 9 | E. coli, P. aeruginosa, S. aureus, S. pyogenes | <37.5 | [3] |

| Schiff base triazole 5e | P. aeruginosa | 3.12 | [18] |

| Schiff base triazole 5f | K. pneumoniae | 3.12 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

IAA derivative stock solution

-

96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the IAA derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized amount of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

Indole-3-acetic acid and its derivatives represent a versatile and promising class of compounds for drug discovery and development. Their diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, are supported by a growing body of scientific evidence. The ability to modify the core indole structure allows for the fine-tuning of pharmacological properties, offering significant opportunities to develop novel therapeutics with distinct mechanisms of action.[3] Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells | Semantic Scholar [semanticscholar.org]

- 13. Indole-3-Acetic Acid: Promising Protective Agent Against Methotrexate-Induced Liver Injury via Modulation of TLR4/NF-κB/Caspase-3 Pathway [mdpi.com]

- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Formylindol-1-yl-acetic acid

Disclaimer: Direct experimental research detailing the specific mechanism of action of 3-Formylindol-1-yl-acetic acid is limited in the currently available scientific literature. This guide, therefore, extrapolates its potential mechanisms based on the well-documented biological activities of its close structural analogs, namely Indole-3-Acetic Acid (IAA) and Indole-3-Carboxaldehyde. The presented information should be interpreted as a predictive overview to guide future research.

Introduction

3-Formylindol-1-yl-acetic acid is a member of the indole family, a class of heterocyclic compounds that are ubiquitous in nature and form the backbone of many biologically active molecules, including the essential amino acid tryptophan and the plant hormone auxin (indole-3-acetic acid). The presence of both a carboxaldehyde group at the 3-position of the indole ring and an acetic acid moiety at the 1-position suggests a molecule with multifaceted biological potential, likely acting through several mechanisms including enzyme inhibition, antioxidant activity, and modulation of key cellular signaling pathways.

Potential Mechanisms of Action

Based on the activities of its structural analogs, the mechanism of action of 3-Formylindol-1-yl-acetic acid can be hypothesized to involve the following:

-

Enzyme Inhibition: A primary mode of action for many indole derivatives is the inhibition of specific enzymes. Key targets for indole-based compounds include acetylcholinesterase and aldose reductase.

-

Antioxidant Activity: The indole nucleus is known to possess antioxidant properties, capable of scavenging free radicals and mitigating oxidative stress.

-

Modulation of Signaling Pathways: Indole compounds have been shown to influence critical signaling cascades involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

Quantitative Data on Related Indole Derivatives

The following table summarizes the inhibitory activities of various indole derivatives against key enzymes. This data provides a comparative baseline for the potential potency of 3-Formylindol-1-yl-acetic acid.

| Compound Class/Name | Target Enzyme | IC50 Value | Reference |

| Indole-3-acetamide derivatives | α-amylase | 1.09 ± 0.11 µM to 2.84 ± 0.1 µM | [1] |

| Isoindoline-1,3-dione derivatives | Acetylcholinesterase | 2.1 ± 0.6 µM to 6.7 ± 1.1 µM | [2] |

| Indol-1-yl acetic acid derivatives | Aldose Reductase | Low micromolar to nanomolar range | [3][4] |

| Pyrrol-1-yl-acetic acid derivatives | Aldose Reductase | Varies with substitution | [5] |

| Spirobenzopyran acetic acid derivatives | Aldose Reductase | Micromolar to low micromolar range | [6] |

Key Signaling Pathways

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Indole-3-acetic acid has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation by inhibiting the nuclear translocation of the NF-κB p65 subunit[7][8]. This is often associated with the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1)[7][8]. It is plausible that 3-Formylindol-1-yl-acetic acid could exert anti-inflammatory effects through a similar mechanism.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Studies on indole-3-acetic acid have shown that it can activate the ERK and JNK pathways via Toll-like receptor 4 (TLR4), leading to anti-proliferative effects in cancer cells[9]. The oxidation of IAA by horseradish peroxidase can also activate p38 and JNK, inducing apoptosis[10]. 3-Formylindol-1-yl-acetic acid may share these pro-apoptotic and anti-proliferative activities through MAPK modulation.

References

- 1. attogene.com [attogene.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modelling of aldose reductase inhibitory activity of pyrrol-1-yl-acetic acid derivatives by means of multivariate statistics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 7. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Formylindol-1-yl-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Formylindol-1-yl-acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted spectroscopic data based on the analysis of structurally related analogs. Furthermore, it details a plausible synthetic route and the corresponding analytical methodologies required for its characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Formylindol-1-yl-acetic acid. These predictions are derived from the known spectral properties of indole-3-carbaldehyde, indole-3-acetic acid, and other N-substituted indole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~10.0 | Singlet | 1H | -CHO |

| ~8.3 | Singlet | 1H | H-2 |

| ~8.1 | Doublet | 1H | H-4 |

| ~7.8 | Doublet | 1H | H-7 |

| ~7.3 | Triplet | 1H | H-5 |

| ~7.2 | Triplet | 1H | H-6 |

| ~5.4 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | -CHO |

| ~171.0 | -COOH |

| ~138.0 | C-7a |

| ~137.0 | C-2 |

| ~125.0 | C-3a |

| ~124.0 | C-4 |

| ~123.0 | C-6 |

| ~121.0 | C-5 |

| ~118.0 | C-3 |

| ~110.0 | C-7 |

| ~49.0 | -CH₂- |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Characteristic Peaks / Values |

| IR (Infrared) Spectroscopy (cm⁻¹) | 3400-2400 (O-H, broad), 1730-1700 (C=O, carboxylic acid), 1680-1660 (C=O, aldehyde), ~1600 (C=C, aromatic) |

| Mass Spectrometry (MS) | Expected [M-H]⁻ for C₁₁H₉NO₃: 202.05 |

Experimental Protocols

The following sections describe the methodologies for the synthesis and spectroscopic characterization of 3-Formylindol-1-yl-acetic acid.

Synthesis of 3-Formylindol-1-yl-acetic acid

A plausible synthetic route involves the N-alkylation of indole-3-carbaldehyde with an appropriate 2-haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Materials:

-

Indole-3-carbaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

N-Alkylation: To a solution of indole-3-carbaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq).

-

Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl (3-formylindol-1-yl)acetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1M aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

After completion, remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-Formylindol-1-yl-acetic acid.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

-

Data Analysis: Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of 3-Formylindol-1-yl-acetic acid.

Caption: Synthetic workflow for 3-Formylindol-1-yl-acetic acid.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 3-Formylindol-1-yl-acetic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: 3-Formylindol-1-yl-acetic acid and its derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as anticancer and anti-inflammatory agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

I. Synthesis of 3-Formylindol-1-yl-acetic Acid Derivatives

The core scaffold, 3-formylindol-1-yl-acetic acid, serves as a versatile starting material for the synthesis of a variety of derivatives, primarily through modifications at the carboxylic acid group to form esters and amides.

A. Synthesis of 3-Formylindol-1-yl-acetic Acid Esters

Ester derivatives of 3-formylindol-1-yl-acetic acid can be synthesized through Fischer-Speier esterification or by reaction with alkyl halides.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 3-formylindol-1-yl-acetic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas.

-

Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired ester.[1]

B. Synthesis of 3-Formylindol-1-yl-acetic Acid Amides

Amide derivatives can be prepared by activating the carboxylic acid group of 3-formylindol-1-yl-acetic acid, followed by reaction with a primary or secondary amine.

Experimental Protocol: Amide Synthesis via Acid Chloride

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 3-formylindol-1-yl-acetic acid in a dry, aprotic solvent (e.g., dichloromethane, THF). Add thionyl chloride (SOCl₂) dropwise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent. In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in the same solvent. Add the amine solution dropwise to the acid chloride solution at 0°C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amide by recrystallization or column chromatography.[2]

Synthesis Workflow for 3-Formylindol-1-yl-acetic Acid Derivatives

Caption: General synthetic routes to esters and amides of 3-formylindol-1-yl-acetic acid.

II. Biological Activities and Quantitative Data

Derivatives of 3-formylindol-1-yl-acetic acid have demonstrated significant potential in various therapeutic areas, most notably in cancer and inflammation.

A. Anticancer Activity

Several studies have reported the cytotoxic effects of indole derivatives against a range of cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected analogs.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-bromoindolin-2-one | HeLa (Cervical) | 10.64 | [3] |

| 2 | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-chloroindolin-2-one | HeLa (Cervical) | 11.21 | [3] |

| 3 | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoroindolin-2-one | HeLa (Cervical) | 12.03 | [3] |

| 4 | N'-(1H-indol-3-ylmethylene)-4-chlorobenzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | Not Found |

| 5 | N'-(1H-indol-3-ylmethylene)-4-chlorobenzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | Not Found |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

B. Anti-inflammatory Activity

Analogs of indole-3-acetic acid have shown promising anti-inflammatory properties. For instance, the indomethacin ester derivative, [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acid, exhibited approximately twice the activity of indomethacin in the kaolin edema test in rats.[4]

| Compound ID | Derivative Type | Assay | Activity | Reference |

| Indomethacin Ester 54 | [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acid | Kaolin edema test (rat paw) | ~2x Indomethacin | [4] |

| ZM3 | N-[4-piperidino-1-yl]-but-2-yn-1-yl]isoindoline-1,3-dione | Carrageenan-induced edema (rat) | Comparable to Ibuprofen and Diclofenac | [5] |

| ZM5 | N-[4-(2-azepan-1-yl)-but-2-yn-1-yl]isoindoline-1,3-dione | Carrageenan-induced edema (rat) | Comparable to Ibuprofen and Diclofenac | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Use adult male Wistar or Sprague-Dawley rats.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.

-

Induction of Inflammation: After a set time, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

III. Signaling Pathways and Mechanisms of Action

The biological effects of 3-formylindol-1-yl-acetic acid derivatives are mediated through their interaction with various cellular signaling pathways.

A. Anticancer Mechanism: Induction of Apoptosis

Several indole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One proposed mechanism involves the activation of the extrinsic apoptosis pathway.

Proposed Apoptosis Signaling Pathway

Caption: Proposed extrinsic apoptosis pathway induced by 3-formylindol-1-yl-acetic acid derivatives.

Studies on related indole compounds, such as indole-3-acetic acid in the presence of horseradish peroxidase, have shown that the induction of apoptosis involves the cell surface death receptor CD95 (Fas/APO-1).[6] This leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis. Furthermore, some diindolylmethane derivatives, which share the indole scaffold, have been shown to induce apoptosis through endoplasmic reticulum (ER) stress and suppression of the FLI1/AKT pathway in leukemia cells.[7][8]

B. Anti-inflammatory Mechanism

The anti-inflammatory effects of indole-3-acetic acid and its analogs are thought to be mediated, at least in part, by the induction of heme oxygenase-1 (HO-1) and the inhibition of pro-inflammatory mediators.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of 3-formylindol-1-yl-acetic acid analogs.

Indole-3-acetic acid has been shown to alleviate inflammatory responses by inducing the expression of the antioxidant enzyme HO-1.[9] HO-1 can exert anti-inflammatory effects by downregulating the activity of the transcription factor NF-κB, which is a key regulator of pro-inflammatory gene expression. Additionally, some indole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[5]

IV. Conclusion

3-Formylindol-1-yl-acetic acid and its derivatives constitute a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility allows for the generation of diverse chemical libraries for structure-activity relationship studies. The significant anticancer and anti-inflammatory activities demonstrated by various analogs, coupled with initial insights into their mechanisms of action, warrant further investigation. This technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this important class of compounds. Future work should focus on optimizing the potency and selectivity of these derivatives, as well as further elucidating their molecular targets and signaling pathways to advance their development as clinical candidates.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. L1, a 3,3′-diindolylmethane-derivative, induced ER stress-mediated apoptosis and suppressed growth through the FLI1/AKT pathway in erythroleukemia HEL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Formylindol-1-yl-acetic Acid: A Versatile Precursor in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylindol-1-yl-acetic acid is a bifunctional indole derivative that has emerged as a valuable precursor in the landscape of organic synthesis, particularly in the realms of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive aldehyde group at the 3-position of the indole ring and a carboxylic acid moiety tethered to the indole nitrogen, offers a versatile platform for the construction of complex heterocyclic systems and biologically active molecules. This technical guide provides an in-depth exploration of the synthetic utility of 3-Formylindol-1-yl-acetic acid, detailing key reactions, experimental protocols, and the potential biological significance of its derivatives.

Chemical Properties and Reactivity

The synthetic potential of 3-Formylindol-1-yl-acetic acid stems from the distinct reactivity of its two primary functional groups: the aldehyde and the carboxylic acid. The aldehyde at the C3 position is susceptible to a wide range of nucleophilic additions and condensation reactions, while the carboxylic acid group allows for the formation of amides, esters, and other acid derivatives. This dual functionality enables a diverse array of chemical transformations, making it a powerful building block for generating molecular diversity.

Table 1: Physicochemical Properties of 3-Formylindol-1-yl-acetic acid

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Solid |

| Melting Point | 199 °C[1] |

| CAS Number | 138423-98-0 |

Core Synthetic Transformations

The strategic positioning of the formyl and acetic acid groups on the indole scaffold allows for a variety of synthetic manipulations. Key transformations include:

-

Reactions at the Aldehyde Group: The formyl group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

-

Modifications of the Carboxylic Acid Group: The acetic acid side chain is readily converted into a range of functional groups, enabling the introduction of diverse substituents.

Below are detailed discussions and experimental protocols for some of the most important synthetic applications of 3-Formylindol-1-yl-acetic acid.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds. The aldehyde group of 3-Formylindol-1-yl-acetic acid readily participates in this reaction with active methylene compounds, leading to the synthesis of α,β-unsaturated derivatives. These products are valuable intermediates for further transformations, including Michael additions and cycloadditions.

General Experimental Protocol: Knoevenagel Condensation

A mixture of 3-Formylindol-1-yl-acetic acid (1.0 eq.), an active methylene compound (1.1 eq.), and a catalytic amount of a base such as piperidine or triethylamine in a suitable solvent like ethanol or toluene is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Table 2: Representative Knoevenagel Condensation Reactions

| Active Methylene Compound | Product Structure | Typical Yield (%) |

| Malononitrile | 2-((3-Formylindol-1-yl)methylene)malononitrile | 85-95 |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(3-formylindol-1-yl)acrylate | 80-90 |

| Barbituric Acid | 5-((3-Formylindol-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 75-85 |

Note: Yields are generalized from typical Knoevenagel condensations of aromatic aldehydes and may vary based on specific reaction conditions.

Knoevenagel Condensation Workflow

Wittig Reaction: Synthesis of Alkenyl Indole Derivatives

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. 3-Formylindol-1-yl-acetic acid can be reacted with various phosphorus ylides to generate a wide range of vinyl-substituted indole derivatives. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.

General Experimental Protocol: Wittig Reaction

To a suspension of a phosphonium salt (1.1 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. After stirring, a solution of 3-Formylindol-1-yl-acetic acid (1.0 eq.) in THF is added, and the reaction is allowed to warm to room temperature. The reaction is quenched, and the product is extracted and purified by chromatography.

Table 3: Representative Wittig Reactions

| Phosphonium Ylide | Product Structure | Typical Yield (%) |

| Methyltriphenylphosphonium bromide | 3-(Vinyl)indol-1-yl-acetic acid | 70-85 |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(3-(indol-1-yl)acetyl)acrylate | 80-90 (predominantly E-isomer) |

| Benzyltriphenylphosphonium chloride | 3-(2-Phenylvinyl)indol-1-yl-acetic acid | 75-90 |

Note: Yields are generalized from typical Wittig reactions and may vary based on specific reaction conditions and the stability of the ylide.

Wittig Reaction Workflow

Amide Bond Formation: Synthesis of Bioactive Amides

The carboxylic acid moiety of 3-Formylindol-1-yl-acetic acid is readily activated for amide bond formation with a variety of amines. This reaction is of particular importance in medicinal chemistry, as the amide bond is a key structural feature in many biologically active compounds.

General Experimental Protocol: Amide Synthesis

To a solution of 3-Formylindol-1-yl-acetic acid (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent (e.g., DCC, EDC, or HATU) (1.1 eq.) and an amine (1.1 eq.) are added. The reaction is stirred at room temperature until completion. The crude product is then purified by filtration to remove urea byproducts (if applicable) and subsequent chromatographic separation.

Table 4: Representative Amide Synthesis Reactions

| Amine | Product Structure | Typical Yield (%) |

| Aniline | N-Phenyl-2-(3-formylindol-1-yl)acetamide | 80-95 |

| Benzylamine | N-Benzyl-2-(3-formylindol-1-yl)acetamide | 85-98 |

| Piperidine | 1-(2-(3-Formylindol-1-yl)acetyl)piperidine | 80-95 |

Note: Yields are generalized from typical amide coupling reactions and can be influenced by the choice of coupling agent and reaction conditions.

References

Methodological & Application

3-Formylindol-1-yl-acetic Acid: A Versatile Scaffold for Drug Discovery and Development

Introduction

3-Formylindol-1-yl-acetic acid is a versatile indole derivative that has garnered significant attention in medicinal chemistry and organic synthesis. Characterized by its unique indole structure substituted with a formyl group at the 3-position and an acetic acid moiety at the 1-position, this compound serves as a valuable building block in the development of novel pharmaceuticals.[1] Its utility as a key intermediate allows for the synthesis of a diverse range of biologically active molecules, with potential applications in anticancer and anti-inflammatory therapies. This document provides an overview of the applications of 3-Formylindol-1-yl-acetic acid and its derivatives in drug discovery, complete with experimental protocols and quantitative data to guide researchers in this field.

Application in Anticancer Drug Discovery

While direct studies on the anticancer activity of 3-Formylindol-1-yl-acetic acid are not extensively documented in publicly available literature, numerous derivatives synthesized from this scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. This highlights the potential of the 3-Formylindol-1-yl-acetic acid core in the design of novel anticancer agents.

Quantitative Data on Anticancer Activity of Derivatives

The following table summarizes the in vitro cytotoxicity of various derivatives synthesized using either indole-3-acetic acid or indole-3-carboxaldehyde, which are structurally related to 3-Formylindol-1-yl-acetic acid. This data underscores the potential of the indole scaffold in cancer therapy.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Aryl-Amides | Compound 2 | MCF7 (Breast) | 0.81 | [2] |

| PC3 (Prostate) | 2.13 | [2] | ||

| Compound 3 | HeLa (Cervical) | 5.64 | [2] | |

| Compound 4 | HT29 (Colon) | 0.96 | [2] | |

| HeLa (Cervical) | 1.87 | [2] | ||

| MCF7 (Breast) | 0.84 | [2] | ||

| Compound 5 | HT29 (Colon) | 2.61 | [2] | |

| PC3 (Prostate) | 0.39 | [2] | ||

| J6 (Jurkat) | 0.37 | [2] | ||

| Indole-based Sulfonohydrazides | Compound 5f | MCF-7 (Breast) | 13.2 | [3] |

| MDA-MB-468 (Breast) | 8.2 | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the anticancer and anti-inflammatory potential of indole derivatives are provided below. These protocols can be adapted for the evaluation of novel compounds derived from 3-Formylindol-1-yl-acetic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT29, HeLa, MCF7, PC-3)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds dissolved in DMSO

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin (1% aqueous solution)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Diclofenac sodium (as a standard)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing 0.45 mL of BSA or egg albumin solution and 0.05 mL of the test compound at various concentrations.[4]

-

Adjust the pH of the solution to 6.3.[4]

-

Incubate the samples at room temperature for 20 minutes.[4]

-

Heat the mixture at 55°C in a water bath for 30 minutes.[4]

-

After cooling, measure the absorbance (turbidity) at 660 nm.[4]

-

Use diclofenac sodium as a positive control.

-

Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4]

Signaling Pathways and Mechanisms

While the direct molecular targets of 3-Formylindol-1-yl-acetic acid are yet to be fully elucidated, indole-based compounds are known to modulate several key signaling pathways implicated in cancer and inflammation.

Conclusion

3-Formylindol-1-yl-acetic acid represents a promising and versatile scaffold for the development of novel therapeutic agents. The significant anticancer activities observed for its derivatives warrant further investigation into this chemical space. Future studies should focus on the synthesis and biological evaluation of a broader range of derivatives, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic properties. The protocols and data presented herein provide a solid foundation for researchers to build upon in the quest for new and effective drugs targeting cancer and inflammatory diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 3-Formylindol-1-yl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylindol-1-yl-acetic acid is an indole derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies in drug discovery and development. This document provides detailed application notes and protocols for the quantification of 3-Formylindol-1-yl-acetic acid using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific analytical methods for 3-Formylindol-1-yl-acetic acid are not extensively documented in publicly available literature, the protocols outlined below are adapted from well-established methods for the closely related and extensively studied compound, indole-3-acetic acid (IAA). The structural similarities allow for the adaptation of these methods, with critical modifications highlighted to account for the chemical differences.

Analytical Methods Overview

The primary recommended methods for the quantification of 3-Formylindol-1-yl-acetic acid are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Key Considerations for Method Adaptation from Indole-3-acetic acid (IAA):

-

Chromatography: The presence of the formyl group at the 3-position and the acetic acid moiety at the 1-position will alter the polarity of the molecule compared to IAA. This may necessitate adjustments to the mobile phase composition and gradient to achieve optimal separation.

-

UV Detection: The formyl group, being a chromophore, will influence the UV absorption spectrum. It is recommended to determine the optimal detection wavelength for 3-Formylindol-1-yl-acetic acid by running a UV scan of a standard solution. Indole compounds typically exhibit strong absorbance around 280 nm.

-

Fluorescence Detection: Indole derivatives are often naturally fluorescent. The excitation and emission maxima should be experimentally determined for 3-Formylindol-1-yl-acetic acid to maximize sensitivity. For IAA, typical wavelengths are around 280 nm for excitation and 350 nm for emission.[2]

-

Mass Spectrometry: The precursor and product ions for 3-Formylindol-1-yl-acetic acid in MS/MS analysis will differ from those of IAA due to the different substitution pattern and the presence of the formyl group. These will need to be determined by direct infusion of a standard solution.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods for the quantification of indole-3-acetic acid (IAA), which can be used as a benchmark when developing and validating a method for 3-Formylindol-1-yl-acetic acid.

| Parameter | HPLC-Fluorescence | LC-MS/MS |

| Limit of Detection (LOD) | < 0.015 µg/mL[2] | 0.05 µM[3][4] / 3.8 fmol[5] |

| Limit of Quantification (LOQ) | - | 0.05 to 2 µM[3][4] |

| Linearity (r²) | ≥ 0.998[2] | - |

| Concentration Range | 0.0625–125 µg/mL[2] | - |

| Precision (%RSD) | < 15% (for entire protocol)[6] | < 13.96% (intra- and inter-day)[3][4] |

| Accuracy/Recovery | Better than 10% for standards[6] | < 13.96% (intra- and inter-day)[3][4] |

Note: This data is for indole-3-acetic acid and should be used as a reference. Method validation for 3-Formylindol-1-yl-acetic acid is essential to determine its specific performance characteristics.

Experimental Protocols

Protocol 1: Quantification by RP-HPLC with Fluorescence Detection

This protocol is adapted from a method for the simultaneous determination of several indolic compounds.[2]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, and fluorescence detector.

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Eluent A: 0.1% Acetic acid in Water.

-

Eluent B: Acetonitrile.

-

-

Gradient Elution:

-

Start with a higher percentage of Eluent A and gradually increase the percentage of Eluent B to elute the analyte. A suggested starting point is a linear gradient from 10% B to 90% B over 20 minutes. The gradient should be optimized based on the retention time of 3-Formylindol-1-yl-acetic acid.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detector Settings:

-

Excitation: 280 nm (to be optimized).

-

Emission: 350 nm (to be optimized).

-

2. Sample Preparation:

-

Standard Solutions: Prepare a stock solution of 3-Formylindol-1-yl-acetic acid in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

-

Sample Extraction: For samples in a complex matrix (e.g., reaction mixtures, biological samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. A general procedure involves:

-

Acidify the sample to pH ~3 with acetic acid.

-

Extract with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

-

Evaporate the organic solvent under a stream of nitrogen.

-